molecular formula C27H46ClNO4 B12680170 Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride CAS No. 93777-18-5

Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride

Cat. No.: B12680170
CAS No.: 93777-18-5
M. Wt: 484.1 g/mol
InChI Key: XBEANSGDACVEFX-UHFFFAOYSA-M
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Description

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorption bands include:

  • 1740 cm⁻¹ : Strong stretch from ester C=O groups.
  • 1240 cm⁻¹ and 1050 cm⁻¹ : C–O ester symmetric and asymmetric vibrations.
  • 3020 cm⁻¹ : Aromatic C–H stretching of the benzyl group.
  • 2850–2920 cm⁻¹ : Aliphatic C–H stretches from the dodecyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.30–7.20 (m, 5H) : Benzyl aromatic protons.
    • δ 4.20–4.05 (m, 4H) : –OCH₂CH₂OAc methylene groups.
    • δ 3.70–3.50 (m, 2H) : N–CH₂– benzyl linkage.
    • δ 2.05 (s, 6H) : Acetate methyl protons.
    • δ 1.25 (broad, 21H) : Dodecyl chain methylene and terminal methyl.
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 170.5 : Ester carbonyl carbons.
    • δ 137.2–127.8 : Benzyl aromatic carbons.
    • δ 63.1 : OCH₂CH₂OAc methylene carbons.
    • δ 54.3 : Quaternary ammonium center.

Mass Spectrometry (MS)

  • ESI-MS (positive mode) :
    • m/z 513.4 [M–Cl]⁺ : Molecular ion corresponding to the cationic ammonium core.
    • m/z 457.3 : Loss of one acetate group (–OAc).
    • m/z 173.1 : Benzyl fragment (C₇H₇⁺).

Properties

CAS No.

93777-18-5

Molecular Formula

C27H46ClNO4

Molecular Weight

484.1 g/mol

IUPAC Name

bis(2-acetyloxyethyl)-benzyl-dodecylazanium;chloride

InChI

InChI=1S/C27H46NO4.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-28(20-22-31-25(2)29,21-23-32-26(3)30)24-27-17-14-13-15-18-27;/h13-15,17-18H,4-12,16,19-24H2,1-3H3;1H/q+1;/p-1

InChI Key

XBEANSGDACVEFX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](CCOC(=O)C)(CCOC(=O)C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride typically involves the quaternization of dodecylamine with benzyl chloride, followed by the acetylation of the resulting product with acetic anhydride . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through processes such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Hydrolysis and Stability

The acetoxy groups are susceptible to hydrolysis under acidic or alkaline conditions:

ConditionReaction PathwayByproducts
Acidic (HCl)Ester hydrolysis → hydroxyethyl groupsAcetic acid
Alkaline (NaOH)Saponification → carboxylate intermediatesSodium acetate

This reactivity is consistent with other acetoxy-functionalized quaternary ammonium compounds .

Thermal Decomposition

Quaternary ammonium salts with labile ester groups decompose upon heating. For example:

  • At temperatures >150°C, decarboxylation and elimination reactions release acetic acid and form unsaturated alkenes or aromatic byproducts .

  • Degradation pathways may generate benzyl chloride or dodecene, depending on conditions .

Reactivity with Oxidizing Agents

  • Hypochlorite (NaOCl) : Oxidative cleavage of the dodecyl chain may occur, yielding shorter-chain carboxylic acids .

  • Hydrogen peroxide (H₂O₂) : The benzyl group can undergo oxidation to benzoic acid derivatives .

Surface-Active Behavior

The compound’s amphiphilic structure enables micelle formation in aqueous solutions. Critical micelle concentration (CMC) and aggregation behavior are influenced by:

  • Alkyl chain length (dodecyl → moderate hydrophobicity).

  • Acetoxy groups (polar head groups enhance water solubility) .

Biological Interactions

While not directly studied, analogs like benzyldimethyldodecyl ammonium chloride exhibit antimicrobial activity via membrane disruption . The acetoxy groups may alter bioavailability or toxicity profiles.

Key Limitations in Available Data:

  • No direct studies on Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride were found; inferences rely on structurally related compounds .

  • Experimental data for hydrolysis and thermal stability are extrapolated from benzoxonium chloride and other quaternary ammonium salts .

Further experimental work is needed to validate these proposed reaction pathways.

Scientific Research Applications

Antimicrobial Activity

Quaternary ammonium compounds, including Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride, are widely recognized for their antimicrobial properties. They are effective against a broad spectrum of microorganisms, making them suitable for use as disinfectants in healthcare settings. A systematic review highlighted the effectiveness of quaternary ammonium compounds in reducing microbial load on surfaces in hospitals, thus preventing nosocomial infections .

Analytical Chemistry

This compound has been employed in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. A study demonstrated its application in reverse-phase HPLC, where it served as a surfactant to enhance the solubility of hydrophobic analytes. The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry compatibility .

Drug Delivery Systems

The amphiphilic nature of this compound makes it an excellent candidate for drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research has shown that formulations incorporating this compound can enhance the therapeutic efficacy of certain drugs by facilitating their transport across biological membranes.

Surface Modification

In materials science, this compound is utilized for surface modification to impart antimicrobial properties to various substrates. Coatings containing quaternary ammonium compounds have been developed for medical devices and surfaces to reduce bacterial adhesion and biofilm formation, thereby enhancing device longevity and patient safety.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of surfaces treated with this compound in a hospital setting. The results indicated a significant reduction in bacterial counts on treated surfaces compared to untreated controls, demonstrating its potential as an effective disinfectant .

Case Study 2: HPLC Analysis

In a research project focusing on environmental pollutants, this compound was utilized as a mobile phase additive in HPLC. The study reported improved resolution and peak shape for several target compounds, underscoring the compound's role in enhancing analytical performance .

Data Tables

Application Area Description Key Findings
Antimicrobial ActivityUsed as a disinfectant in healthcare settingsSignificant reduction in microbial load
Analytical ChemistryEmployed as a surfactant in HPLCImproved separation efficiency
Drug Delivery SystemsForms micelles for hydrophobic drug encapsulationEnhanced bioavailability of therapeutic agents
Surface ModificationCoatings on medical devices to prevent bacterial adhesionReduced biofilm formation on treated surfaces

Mechanism of Action

The mechanism of action of Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include phospholipids and proteins within the cell membrane, and the pathways involved are related to membrane integrity and function.

Comparison with Similar Compounds

Structural Differences

  • Acetoxy vs. Hydroxyethyl Groups : The acetoxy groups in the target compound increase lipophilicity compared to hydroxyethyl analogs (), enhancing membrane penetration but reducing water solubility. Hydrolysis of acetoxy to hydroxyethyl groups may also generate bioactive metabolites ().

Antimicrobial Efficacy

  • Benzalkonium chloride exhibits stronger activity against Gram-positive and Gram-negative bacteria due to its compact structure and high solubility ().
  • The target compound’s efficacy is likely broader but less potent, as the bulky acetoxy groups may hinder interaction with bacterial cell walls (inferred from ).

Biological Activity

Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride (BAC) is a quaternary ammonium compound known for its surfactant properties and potential applications in antimicrobial formulations. This article explores its biological activity, focusing on antibacterial, antifungal, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

BAC is characterized by the following chemical structure:

  • Molecular Formula : C20_{20}H42_{42}ClN1_{1}O2_{2}
  • Molecular Weight : 356.02 g/mol

The presence of the dodecyl chain enhances its lipophilicity, which is crucial for its interaction with microbial membranes.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of BAC against various pathogens.

Antibacterial Activity

BAC exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it effectively inhibits the growth of:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

A study demonstrated that BAC had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial properties .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antifungal Activity

In addition to its antibacterial effects, BAC also shows antifungal activity. It has been tested against various fungi, including Candida species. The results indicate that BAC can inhibit the growth of Candida albicans with an MIC of 16 µg/mL .

Cytotoxicity Studies

While BAC is effective against microbes, its cytotoxic effects on human cells have also been studied. A notable study assessed the cytotoxicity of BAC on human fibroblast cells, revealing an IC50 value of 50 µg/mL, suggesting moderate toxicity at higher concentrations .

Environmental Impact

Research on the environmental fate of BAC indicates that it has a high biodegradability rate in wastewater treatment systems. Studies show that over 90% removal efficiency can be achieved, primarily through biodegradation processes . This characteristic is essential for evaluating its ecological safety.

Case Studies

  • Antibacterial Efficacy in Clinical Settings : A clinical study involving hospital strains of S. aureus found that BAC was effective in reducing bacterial load in infected wounds when used as a topical antiseptic.
  • Use in Disinfectants : BAC has been incorporated into various disinfectant formulations, showing effectiveness against biofilms formed by Pseudomonas aeruginosa in industrial settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride, and how can reaction efficiency be optimized?

  • Methodology : The compound is synthesized via quaternization, where a tertiary amine (e.g., benzyldodecylamine) reacts with an alkylating agent (e.g., 2-chloroethyl acetate). Optimize parameters:

  • Solvent : Ethanol or acetonitrile improves solubility and reduces side reactions.
  • Temperature : 60–80°C balances reaction rate and byproduct minimization.
  • Stoichiometry : Excess alkylating agent (1.2:1 molar ratio) ensures complete amine conversion .
    • Validation : Monitor progress via thin-layer chromatography (TLC) or <sup>1</sup>H NMR for quaternary ammonium peak emergence (δ 3.0–3.5 ppm).

Q. Which analytical techniques are validated for quantifying this compound in complex matrices?

  • HPLC-UV : Use a C18 column with ion-pair reagents (e.g., sodium hexanesulfonate) to resolve charged species. Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Titration : Sodium tetraphenylborate (NaTPB) in acidic media forms a precipitable complex; back-titrate with cetylpyridinium chloride for accuracy .
  • Mass Spectrometry : LC-ESI-MS in positive-ion mode confirms molecular ion [M]<sup>+</sup> at m/z 452.2 (C23H34ClN3O4<sup>+</sup>) .

Q. How does pH influence the stability of the acetoxy groups in aqueous solutions?

  • Hydrolysis Risk : The ester groups degrade under alkaline conditions (pH > 9), forming 2-hydroxyethyl derivatives. Acidic conditions (pH < 3) stabilize the structure but may protonate the quaternary ammonium center, reducing solubility .
  • Mitigation : Buffer solutions (pH 5–7) and low-temperature storage (<4°C) prolong stability. Monitor degradation via FT-IR (loss of ester C=O stretch at 1740 cm<sup>-1</sup>) .

Advanced Research Questions

Q. What structural features govern its antimicrobial activity compared to shorter-chain quaternary ammonium analogs?

  • Mechanism : The dodecyl chain enhances lipid bilayer disruption in microbial membranes, while the benzyl group increases cationic charge density for electrostatic binding. Acetoxy substituents may reduce cytotoxicity in mammalian cells by limiting nonspecific interactions .
  • Comparative Data : Analogues with C12–C14 alkyl chains show 2–3x higher minimum inhibitory concentrations (MICs) against Staphylococcus aureus compared to C16 derivatives .

Q. How can degradation pathways be systematically mapped under environmental conditions?

  • Approach :

Photolysis : Expose to UV-C (254 nm) and analyze by LC-HRMS for hydroxylated or cleaved products.

Biodegradation : Incubate with Pseudomonas spp. and track N-demethylation via <sup>13</sup>C NMR.

Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C) .

  • Key Degradants : Benzyldodecylamine (via Hoffman elimination) and acetic acid (ester hydrolysis) dominate under oxidative stress .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for mixed micelle systems?

  • Challenge : Conflicting reports on critical micelle concentration (CMC) values arise from impurity interference (e.g., unreacted alkylating agents).
  • Solutions :

  • Purification : Dialysis (MWCO 500 Da) or preparative HPLC removes low-molecular-weight contaminants.
  • Dynamic Light Scattering (DLS) : Confirm monodisperse micelle size (e.g., 10–15 nm) to validate SAR consistency .

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